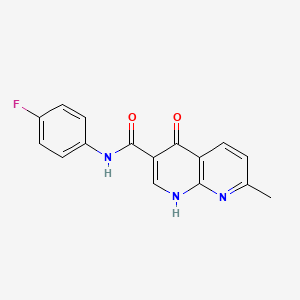

N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The molecule also has a fluorophenyl group and a carboxamide group attached to the naphthyridine core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine core, the fluorophenyl group, and the carboxamide group. The presence of nitrogen, oxygen, and fluorine atoms would likely result in a variety of polar interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom and the electron-donating methyl group. The naphthyridine core could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis and investigation of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives have shown promising antibacterial activities. For example, studies have explored the antibacterial potency of similar naphthyridine derivatives, highlighting the importance of substituent modifications to enhance their efficacy against bacterial infections. These compounds have been evaluated for their in vitro and in vivo activities, demonstrating their potential as therapeutic agents against various bacterial strains (Chu et al., 1986), (Bouzard et al., 1992).

Cytotoxic Activity and Anticancer Potential

Research has also focused on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with the N-(4-fluorophenyl) moiety. These studies have identified compounds with potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC), underlining their potential as antitumor agents (Deady et al., 2005).

Molecular Imaging and Neurodegenerative Diseases

Derivatives of this compound have been utilized in molecular imaging studies, particularly for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. These studies employ positron emission tomography (PET) with selective molecular imaging probes based on naphthyridine derivatives, providing insights into the pathophysiology of neurodegenerative diseases and aiding in the development of diagnostic and therapeutic strategies (Kepe et al., 2006).

Fluorescent Sensing and Imaging Applications

Naphthyridine derivatives, including those containing the N-(4-fluorophenyl) group, have been explored for their potential in developing fluorescent sensors and imaging agents. These studies focus on the synthesis of fluorescent compounds based on naphthalene diimide frameworks for applications in detecting environmental pollutants and for bioimaging purposes. The derivatization strategies aim to enhance photochemical stability and fluorescence properties for sensitive and selective detection of specific targets (Fan et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INESTLNVDNGGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2779482.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779483.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779487.png)

![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)